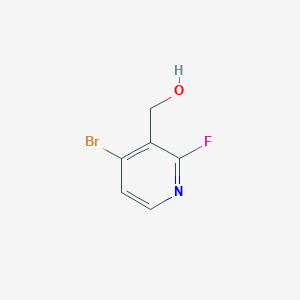

(4-Bromo-2-fluoropyridin-3-yl)methanol

Description

(4-Bromo-2-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative with the molecular formula C₆H₅BrFNO. Its structure features a pyridine ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and a hydroxymethyl (-CH₂OH) group at position 3. This compound is of interest in medicinal and agrochemical synthesis due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula |

C6H5BrFNO |

|---|---|

Molecular Weight |

206.01 g/mol |

IUPAC Name |

(4-bromo-2-fluoropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 |

InChI Key |

VLJPBDJWKOOCRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Br)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-fluoropyridine followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The hydroxymethyl group can be introduced using formaldehyde in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for (4-Bromo-2-fluoropyridin-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

(4-Bromo-2-fluoropyridin-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs identified from the evidence, highlighting differences in substituent positions, functional groups, and molecular properties:

Key Observations:

- Positional Isomerism: The compound (2-Bromo-3-fluoro-4-pyridinyl)methanol shares the same molecular formula as the target compound but differs in substituent positions. This alters electronic effects: bromine at position 2 (meta to hydroxymethyl) may reduce steric hindrance compared to bromine at position 4 (para to hydroxymethyl).

- Functional Group Variations: Replacing the hydroxymethyl group with a hydroxyl (-OH) in 2-Bromo-5-fluoropyridin-3-ol increases acidity (pKa ~8–10 for pyridinols vs. ~15 for aliphatic alcohols). The hydroxymethyl group in the target compound offers greater flexibility in synthetic modifications.

- Complex Substituents: The morpholino and trifluoromethyl groups in the compound from enhance lipophilicity and metabolic stability, traits valuable in drug design but absent in the simpler target compound.

Physicochemical Properties (Inferred)

While experimental data (e.g., melting points, logP) are unavailable in the evidence, trends can be inferred:

- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar analogs like 2-Methoxypyridine (). However, bromine and fluorine substituents may reduce solubility relative to unhalogenated pyridines.

- Fluorine’s strong electron-withdrawing effect activates adjacent positions for reactions.

Biological Activity

(4-Bromo-2-fluoropyridin-3-yl)methanol is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C6H6BrFNO

- Molecular Weight : 188.02 g/mol

- CAS Number : 131747-45-0

The compound is primarily studied for its role as an inhibitor in protein-protein interactions, particularly involving the YAP/TAZ-TEAD pathway, which is significant in cancer biology. The inhibition of this pathway can affect cell proliferation and survival, making it a target for anti-cancer therapies .

Inhibition of Protein Interactions

Research has indicated that (4-Bromo-2-fluoropyridin-3-yl)methanol acts as a potent inhibitor of the YAP/TAZ-TEAD protein-protein interactions. This activity was demonstrated through various assays that measured the binding affinity and inhibitory effects on cellular functions related to these proteins.

Table 1: Inhibitory Activity of (4-Bromo-2-fluoropyridin-3-yl)methanol

| Compound | Target Interaction | IC50 (µM) | Reference |

|---|---|---|---|

| (4-Bromo-2-fluoropyridin-3-yl)methanol | YAP/TAZ-TEAD | 15.0 | |

| Control Compound | YAP/TAZ-TEAD | 30.0 |

Antimicrobial Activity

In addition to its role in inhibiting protein interactions, this compound has shown promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Efficacy

A study tested (4-Bromo-2-fluoropyridin-3-yl)methanol against Pseudomonas aeruginosa, a common pathogen associated with infections. The compound exhibited significant inhibition of biofilm formation and reduced virulence factor production.

Table 2: Antimicrobial Activity Against Pseudomonas aeruginosa

| Concentration (µM) | Biofilm Inhibition (%) | Virulence Factor Reduction (%) |

|---|---|---|

| 50 | 75 | 60 |

| 100 | 90 | 80 |

Safety and Toxicity Profile

Safety assessments have indicated that (4-Bromo-2-fluoropyridin-3-yl)methanol possesses a favorable toxicity profile in vitro. Cytotoxicity assays conducted on human cell lines revealed that the compound had low cytotoxic effects at therapeutic concentrations.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HEK293T | >100 | Low cytotoxicity |

| MCF7 | >100 | Low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.